
Maiaspo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maiaspo is a complex organic compound with the molecular formula C42H63N11O12S2 . It contains a total of 130 atoms, including 42 carbon atoms, 63 hydrogen atoms, 11 nitrogen atoms, 12 oxygen atoms, and 2 sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Maiaspo involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for complex organic compounds often involve:
Stepwise synthesis: Building the compound through a series of chemical reactions, each adding specific functional groups or modifying existing ones.
Protective groups: Using protective groups to shield reactive sites during intermediate steps.
Purification: Employing techniques such as chromatography to purify the intermediate and final products.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing large-scale purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
Maiaspo can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Maiaspo has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of Maiaspo involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which this compound is used.
特性
CAS番号 |
74221-74-2 |
|---|---|
分子式 |
C42H63N11O12S2 |
分子量 |
978.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C42H63N11O12S2/c1-7-20(4)31(52-37(61)26(48-22(6)54)17-41-12-13-42(65)33(67-42)32(41)66-41)39(63)49-23(10-11-28(43)55)35(59)50-25(16-29(44)56)36(60)47-21(5)40(64)53-14-8-9-27(53)38(62)51-24(15-19(2)3)34(58)46-18-30(45)57/h12-13,19-21,23-27,31,65H,7-11,14-18H2,1-6H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,58)(H,47,60)(H,48,54)(H,49,63)(H,50,59)(H,51,62)(H,52,61)/t20-,21-,23-,24-,25-,26-,27-,31-,41?,42?/m0/s1 |
InChIキー |
PACWNYQRLABRFV-QTEKYROGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


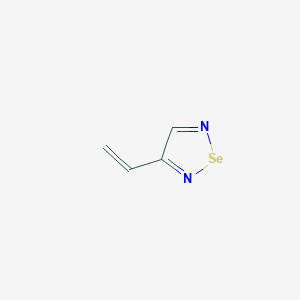
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
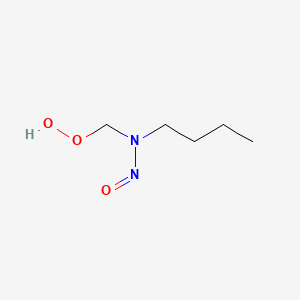
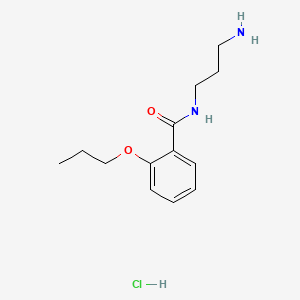

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
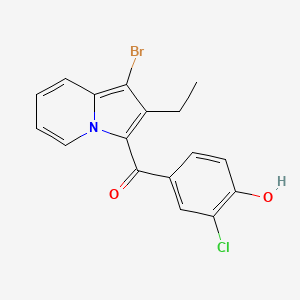

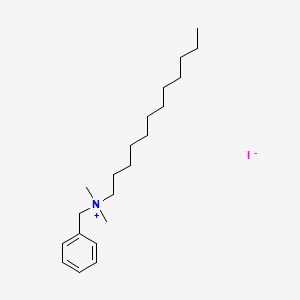
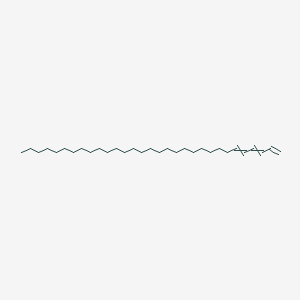
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

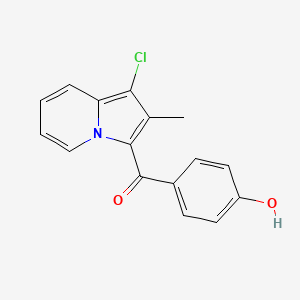
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
